2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
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Overview
Description
2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxyethyl group attached to a dioxidotetrahydrothiophenyl moiety, which is further linked to a carbamodithioate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Related compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability, potentially affecting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting sulfone is then reacted with phenoxyethyl halides under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to alter other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl moiety and have been studied for their potential as potassium channel activators.
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
What sets 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
2-phenoxyethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S3/c15-20(16)9-6-11(10-20)14-13(18)19-8-7-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXGFLKRTHATNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)SCCOC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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